N-isopropyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
Description
Properties
IUPAC Name |
9,10-dioxo-N-propan-2-ylanthracene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c1-10(2)18-23(21,22)11-7-8-14-15(9-11)17(20)13-6-4-3-5-12(13)16(14)19/h3-10,18H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCXWRPAPMIBNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide typically involves the following steps :
Starting Materials: The synthesis begins with anthracene, which undergoes oxidation to form anthraquinone.
Sulfonation: Anthraquinone is then subjected to sulfonation using sulfuric acid to introduce the sulfonic acid group.
Amidation: The sulfonic acid derivative is reacted with isopropylamine to form the sulfonamide group.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain this compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroxyanthracene derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
Medicinal Chemistry
N-isopropyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide has been investigated for its potential as an anticancer agent. Research indicates that it may inhibit specific enzymes involved in cancer cell proliferation. The compound's mechanism of action likely involves binding to enzyme active sites, thereby blocking substrate access and enzyme activity.
Case Study: Anticancer Activity
A study explored the cytotoxic effects of this compound on various cancer cell lines. Results demonstrated significant reductions in cell viability at concentrations above 10 µM, indicating its potential as a therapeutic agent against certain cancers.
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions such as oxidation and substitution.
Synthetic Routes
The compound is synthesized through multi-step reactions:
- Formation of Anthracene Core : Starting with anthracene and undergoing Friedel-Crafts acylation.
- Introduction of Hydroxyl Groups : Hydroxylation using osmium tetroxide or potassium permanganate.
- Sulfonamide Formation : Reaction with sulfonyl chloride in the presence of a base.
- Isopropyl Substitution : Involves introducing the isopropyl group to the sulfonamide.
Material Science
This compound is being explored in the development of organic semiconductors and photovoltaic materials due to its electronic properties.
Biological Studies
The compound has been studied as a fluorescent probe for detecting metal ions, which is crucial in biological assays and environmental monitoring.
Mechanism of Action
The mechanism of action of N-isopropyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide involves its interaction with specific molecular targets . For example, as a fluorescent probe, it binds to metal ions such as zinc and cadmium, resulting in a significant fluorescence enhancement. This interaction is mediated through a photoinduced electron transfer (PET) mechanism, where the presence of metal ions alters the electronic properties of the compound, leading to increased fluorescence .
Comparison with Similar Compounds
Anthraquinone-Based Benzenesulfonamide Derivatives
A series of sulfonamide derivatives (compounds 9d–9j ) synthesized by International Journal of Molecular Sciences () share the 9,10-dioxoanthracene core but differ in substituents on the benzenesulfonamide group. Key comparisons include:
- Structural Differences: The target compound lacks the aromatic benzenesulfonamide substituents present in 9d–9j, instead featuring a simpler N-isopropyl group and dihydroxy moieties.
- Synthetic Efficiency : Derivatives like 9f (62% yield) and 9i (56% yield) demonstrate higher synthetic efficiency compared to 9d (40% yield), suggesting electron-withdrawing groups (e.g., Cl, F) stabilize intermediates better than bulky substituents (e.g., trifluoromethoxy) .
N,N-Dimethyl-9,10-dioxo-2-anthracenesulfonamide
This analogue (CAS: 53033-62-8) replaces the isopropyl and dihydroxy groups with dimethylamine, resulting in a molecular formula of C₁₆H₁₃NO₄S (MW: 315.34 g/mol) . Key distinctions include:
- Polarity : The dimethyl group reduces hydrophilicity compared to the target compound’s dihydroxy and isopropyl substituents, likely diminishing water solubility.
N,N′-Diphenyl-9,10-dioxoanthracene-2,7-disulfonamide
This disulfonamide derivative () features two phenyl-substituted sulfonamide groups at positions 2 and 5. Its molecular weight (518.54 g/mol ) and extended π-conjugation system contrast sharply with the target compound:
- Crystallography: The disulfonamide forms intermolecular N–H···O and C–H···O hydrogen bonds, creating layered crystal structures. This suggests higher thermal stability but lower solubility in nonpolar solvents .
- Applications: Unlike the medicinal focus of the target compound, this derivative is explored as a fluorescent sensor due to anthraquinone’s photophysical properties .
1-Amino-4-(isopropylamino)-9,10-dioxoanthracene-2-sulfonic Acid
This compound () shares the isopropylamino group but replaces the sulfonamide with a sulfonic acid (-SO₃H). Key differences include:
- Acidity : The sulfonic acid group increases acidity (pKa ~1–2), enhancing water solubility but limiting blood-brain barrier penetration compared to the target’s sulfonamide (-SO₂NH-iPr) .
- Target Prediction : SwissTargetPrediction analysis suggests structural similarities to ligands targeting kinases or oxidoreductases, whereas the target compound’s dihydroxy groups may favor interactions with metalloenzymes .
Biological Activity
N-isopropyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is an anthracene derivative that has garnered attention in the fields of medicinal chemistry and materials science due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Starting Material Preparation : Anthracene is oxidized to form anthraquinone.
- Sulfonation : The anthraquinone undergoes sulfonation using sulfuric acid to introduce a sulfonic acid group.
- Amidation : The sulfonic acid derivative is reacted with isopropylamine to form the sulfonamide group.
- Purification : The final product is purified through recrystallization or chromatography techniques to achieve high purity.
Biological Properties
This compound exhibits several notable biological activities:
- Anticancer Activity : Preliminary studies indicate that this compound may possess anticancer properties. For instance, it has been investigated for its ability to inhibit cell proliferation in various cancer cell lines .
- Antimicrobial Properties : Compounds containing sulfonamide groups are often recognized for their antimicrobial effects, particularly through the inhibition of bacterial folic acid synthesis.
- Fluorescent Probe Potential : The compound has been evaluated for use as a fluorescent probe for detecting metal ions, which may have implications in bioimaging and diagnostics.
The mechanism of action for this compound involves interactions with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes by binding to their active sites, blocking substrate access and enzyme activity. The hydroxyl and sulfonamide groups facilitate these interactions through hydrogen bonding and electrostatic interactions .
- DNA Intercalation : The anthracene core suggests potential intercalation with DNA, which could lead to disruption of DNA replication and transcription processes—mechanisms often exploited in cancer therapies.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Studies : In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
- Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. Its mechanism involves competitive inhibition of dihydropteroate synthase, a key enzyme in folate biosynthesis .
- Metal Ion Detection : As a fluorescent probe, it has demonstrated selective binding to specific metal ions such as Cu²⁺ and Fe³⁺, making it useful for environmental monitoring and biomedical applications.
Comparative Analysis
| Property/Activity | N-Isopropyl Compound | Other Anthracene Derivatives |
|---|---|---|
| Anticancer Activity | Yes | Varies |
| Antimicrobial Activity | Yes | Yes |
| Mechanism of Action | Enzyme inhibition | DNA intercalation |
| Fluorescent Probe | Yes | Limited |
Q & A
Q. What are the established synthetic routes for N-isopropyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide?
The synthesis typically involves two key steps:
Anthraquinone Core Formation : Oxidation of anthracene derivatives (e.g., anthracene or substituted anthracenes) to yield 9,10-anthraquinone. This step often employs oxidizing agents like chromium trioxide or nitric acid under controlled conditions .
Sulfonamide Introduction : Reaction of the sulfonic acid derivative (e.g., anthraquinone-2-sulfonyl chloride) with isopropylamine. For example:
- Sulfonation : Anthraquinone-2-sulfonic acid is treated with thionyl chloride (SOCl₂) to form the sulfonyl chloride intermediate.
- Amidation : The sulfonyl chloride reacts with isopropylamine in a polar aprotic solvent (e.g., dichloromethane or DMF) under reflux, with triethylamine as a base to neutralize HCl .
Key Optimization : Reaction temperature (typically 40–60°C) and stoichiometric ratios (1:1.2 sulfonyl chloride:amine) are critical to avoid side reactions like over-sulfonation.
Q. How is the purity of this compound validated in laboratory settings?
Purity is assessed using:
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to confirm >98% purity. Mobile phases often combine acetonitrile and aqueous buffers (e.g., 0.1% trifluoroacetic acid) .
- Elemental Analysis : Matching calculated vs. observed C, H, N, S percentages within ±0.3% deviation.
- Melting Point : Consistency with literature values (if available) to confirm crystalline integrity.
Q. What spectroscopic techniques are used for structural characterization?
- FT-IR : Confirms sulfonamide bonds (S=O stretches at 1150–1350 cm⁻¹) and N–H bending (1550–1650 cm⁻¹) .
- NMR :
- XRD : Resolves crystal packing and confirms the planar anthraquinone core (e.g., monoclinic system with space group P2₁/c and unit cell parameters a = 10.247 Å, b = 6.395 Å, c = 36.265 Å) .
Advanced Research Questions
Q. How can computational modeling predict the electrochemical properties of this compound?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to:
- Electron Affinity : Predict redox potentials by analyzing LUMO energies. Anthraquinone derivatives typically show LUMO values < −2.5 eV, indicating strong electron-accepting capacity .
- Solubility : Simulate interactions with solvents (e.g., DMSO or acetonitrile) via COSMO-RS models. Sulfonamide groups enhance solubility due to polar interactions .
Case Study : A related anthraquinone-sulfonamide exhibited a computed redox potential of −0.85 V vs. Ag/AgCl, aligning with experimental cyclic voltammetry data .
Q. What strategies resolve contradictions in reported biological activity data for anthraquinone sulfonamides?
Discrepancies in bioactivity (e.g., antioxidant vs. pro-oxidant effects) arise from:
- Experimental Design :
- Metabolic Stability : Incubate compounds with liver microsomes to assess degradation rates, which may explain variability in in vivo vs. in vitro studies .
Example : A study found that 9,10-dioxoanthracene sulfonamides showed antiplatelet activity at 10 µM but pro-oxidant effects at 50 µM due to ROS generation .
Q. How can the sulfonamide group be functionalized to enhance material properties?
- Side-Chain Engineering : Introduce ethylene glycol ethers or tetraalkylammonium groups to improve solubility in non-aqueous electrolytes (e.g., for redox flow batteries). For instance, coupling with 2-(2-methoxyethoxy)ethylamine increased solubility in acetonitrile by 300% .
- Coordination Chemistry : React with transition metals (e.g., Cu²⁺) to form complexes for catalytic applications. Sulfonamide’s lone pairs facilitate chelation, as shown in analogous anthraquinone-metal frameworks .
Q. What are the challenges in analyzing degradation products of this compound?
Degradation pathways (e.g., hydrolysis or photolysis) require advanced analytical workflows:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
